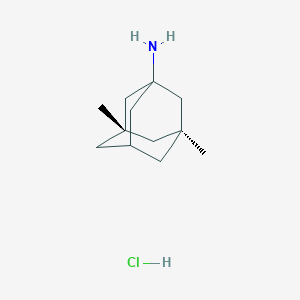
(1S,3S,5S)-3,5-dimethyladamantan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3S,5S)-3,5-dimethyladamantan-1-amine hydrochloride is a chemical compound with a unique adamantane structure Adamantane derivatives are known for their stability and rigidity, making them valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,5S)-3,5-dimethyladamantan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with adamantane, a tricyclic hydrocarbon.
Functionalization: The adamantane is functionalized to introduce the amine group at the 1-position. This can be achieved through various methods, including amination reactions.
Methylation: The 3 and 5 positions of the adamantane are methylated using methylating agents such as methyl iodide.
Hydrochloride Formation: The final step involves converting the amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,3S,5S)-3,5-dimethyladamantan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitrates.
Reduction: Reduction reactions can convert the amine to other functional groups, such as alcohols.
Substitution: The compound can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1S,3S,5S)-3,5-dimethyladamantan-1-amine hydrochloride is used as a building block for synthesizing more complex molecules. Its rigid structure makes it an excellent scaffold for designing new compounds with specific properties.
Biology
In biological research, this compound can be used to study the effects of adamantane derivatives on biological systems. Its stability and unique structure make it a valuable tool for probing biological pathways.
Medicine
Medicinally, adamantane derivatives have been explored for their antiviral and neuroprotective properties
Industry
Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (1S,3S,5S)-3,5-dimethyladamantan-1-amine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting viral replication or protecting neurons from damage. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide Hydrochloride
- Saxagliptin Hydrochloride
Uniqueness
Compared to similar compounds, (1S,3S,5S)-3,5-dimethyladamantan-1-amine hydrochloride stands out due to its unique adamantane structure, which imparts exceptional stability and rigidity. This makes it particularly valuable in applications where these properties are crucial.
Properties
Molecular Formula |
C12H22ClN |
|---|---|
Molecular Weight |
215.76 g/mol |
IUPAC Name |
(3S,5S)-3,5-dimethyladamantan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H21N.ClH/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;/h9H,3-8,13H2,1-2H3;1H/t9?,10-,11-,12?;/m0./s1 |
InChI Key |
LDDHMLJTFXJGPI-AHZSERIMSA-N |
Isomeric SMILES |
C[C@]12CC3C[C@@](C1)(CC(C3)(C2)N)C.Cl |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















